5-ethyl-N-[2-(1H-imidazol-4-yl)ethyl]-1,3-dimethyl-1H-indole-2-carboxamide
Overview
Description
5-ethyl-N-[2-(1H-imidazol-4-yl)ethyl]-1,3-dimethyl-1H-indole-2-carboxamide is a complex organic compound that features both an indole and an imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-N-[2-(1H-imidazol-4-yl)ethyl]-1,3-dimethyl-1H-indole-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Imidazole Moiety: The imidazole ring can be introduced through a cyclization reaction involving an amido-nitrile precursor.
Final Coupling: The final step involves coupling the indole and imidazole moieties through an amide bond formation, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and the use of more efficient catalysts to reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
5-ethyl-N-[2-(1H-imidazol-4-yl)ethyl]-1,3-dimethyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the imidazole or indole rings.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position, using reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced imidazole or indole derivatives.
Substitution: Formation of halogenated or sulfonylated derivatives.
Scientific Research Applications
5-ethyl-N-[2-(1H-imidazol-4-yl)ethyl]-1,3-dimethyl-1H-indole-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting enzymes or receptors involved in various diseases.
Biological Studies: It can be used as a probe to study biological pathways involving indole and imidazole derivatives.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-ethyl-N-[2-(1H-imidazol-4-yl)ethyl]-1,3-dimethyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and imidazole moieties can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which are crucial for its biological activity. The exact pathways and molecular targets would depend on the specific application and require further experimental validation.
Comparison with Similar Compounds
Similar Compounds
5-ethyl-N-[2-(1H-imidazol-4-yl)ethyl]-1H-indole-2-carboxamide: Lacks the dimethyl groups on the indole ring.
1,3-dimethyl-1H-indole-2-carboxamide: Lacks the imidazole moiety.
N-[2-(1H-imidazol-4-yl)ethyl]-1,3-dimethyl-1H-indole-2-carboxamide: Lacks the ethyl group on the indole ring.
Uniqueness
The presence of both the indole and imidazole moieties, along with the specific substitution pattern, makes 5-ethyl-N-[2-(1H-imidazol-4-yl)ethyl]-1,3-dimethyl-1H-indole-2-carboxamide unique. This unique structure contributes to its potential versatility in various applications, from medicinal chemistry to materials science.
Properties
IUPAC Name |
5-ethyl-N-[2-(1H-imidazol-5-yl)ethyl]-1,3-dimethylindole-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O/c1-4-13-5-6-16-15(9-13)12(2)17(22(16)3)18(23)20-8-7-14-10-19-11-21-14/h5-6,9-11H,4,7-8H2,1-3H3,(H,19,21)(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDXGMGBGDNETFV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N(C(=C2C)C(=O)NCCC3=CN=CN3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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